REACTION_CXSMILES
|
[C:1]([O:4][C:5](=[O:7])[CH3:6])(=O)[CH3:2].OCC[N:11]1[CH:15]=[CH:14][CH:13]=[CH:12]1.N1C=CC=CC=1>O>[C:5]([O:4][CH2:1][CH2:2][N:11]1[CH:15]=[CH:14][CH:13]=[CH:12]1)(=[O:7])[CH3:6]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
147 g
|
Type
|
reactant
|
Smiles
|
OCCN1C=CC=C1
|
Name
|
|
Quantity
|
415 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
139 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated on a steam bath for 0.5 hours
|
Duration
|
0.5 h
|
Type
|
EXTRACTION
|
Details
|
the product is extracted into ethyl acetate (3×1 l)
|
Type
|
WASH
|
Details
|
The extract is washed successively with dilute hydrochloric acid, saturated sodium chloride solution, dilute sodium bicarbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract is dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
WASH
|
Details
|
The desired product is eluted with hexane-dichloromethane (1:1)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCCN1C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 128 g | |
YIELD: PERCENTYIELD | 55% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |